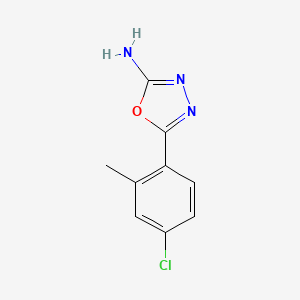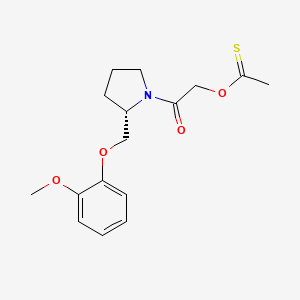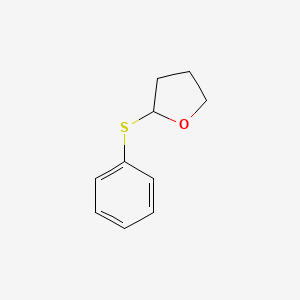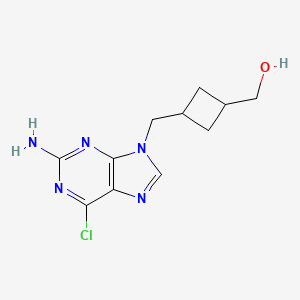
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine base, specifically 2-amino-6-chloropurine, attached to a cyclobutylmethanol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol typically involves the following steps:
Formation of the Purine Base: The purine base, 2-amino-6-chloropurine, can be synthesized through the chlorination of 2-amino-9H-purine.
Attachment to Cyclobutylmethanol: The purine base is then attached to cyclobutylmethanol through a nucleophilic substitution reaction. This involves the reaction of 2-amino-6-chloropurine with cyclobutylmethanol in the presence of a suitable base, such as sodium hydride, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutylmethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of cyclobutyl ketone or aldehyde derivatives.
Reduction: Formation of cyclobutylmethanol derivatives with different functional groups.
Substitution: Formation of purine derivatives with various substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base structure makes it a candidate for investigating DNA and RNA binding properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of antiviral or anticancer agents due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and reactions can be scaled up for commercial applications.
Wirkmechanismus
The mechanism of action of (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol involves its interaction with molecular targets such as nucleic acids and proteins. The purine base can form hydrogen bonds and other interactions with DNA and RNA, potentially affecting their structure and function. Additionally, the compound may interact with enzymes and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-chloropurine: A simpler purine derivative with similar structural features.
Cyclobutylmethanol: The cyclobutylmethanol moiety without the purine base.
Adenine: A naturally occurring purine base with structural similarities.
Uniqueness
(3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol is unique due to the combination of the purine base and the cyclobutylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
830330-23-9 |
|---|---|
Molekularformel |
C11H14ClN5O |
Molekulargewicht |
267.71 g/mol |
IUPAC-Name |
[3-[(2-amino-6-chloropurin-9-yl)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C11H14ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)3-6-1-7(2-6)4-18/h5-7,18H,1-4H2,(H2,13,15,16) |
InChI-Schlüssel |
HOMKCRJBULOCEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1CO)CN2C=NC3=C2N=C(N=C3Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
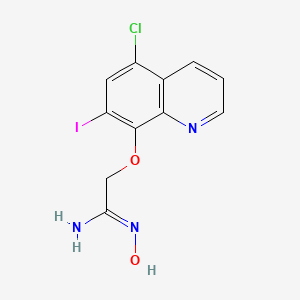





![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)

